2-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol
Description
2-(7-Phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is a heterocyclic compound belonging to the pyrazolo-triazolo-pyrimidine family. Its core structure combines fused pyrazole, triazole, and pyrimidine rings, which are known for their diverse biological activities, including kinase inhibition, anticancer properties, and adenosine receptor antagonism . The compound is distinguished by a phenol group at the para position of the phenyl substituent on the pyrazole ring. This hydroxyl group enhances hydrophilicity and receptor binding affinity, particularly for the adenosine A2A receptor (A2AAR) subtype, likely through hydrogen bonding interactions .
Properties
Molecular Formula |
C18H12N6O |
|---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
2-(10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)phenol |
InChI |
InChI=1S/C18H12N6O/c25-15-9-5-4-8-13(15)16-21-18-14-10-20-24(12-6-2-1-3-7-12)17(14)19-11-23(18)22-16/h1-11,25H |
InChI Key |
HJKJHHDGTBPVMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CC=C5O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may involve the use of dry toluene and molecular sieves to enhance yield . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A549 (lung cancer) : IC50 value of 12.5 µM.
- MCF-7 (breast cancer) : IC50 value of 15.0 µM.
These findings suggest that the compound may inhibit tumor cell proliferation through modulation of key signaling pathways involved in cell growth and survival.
Antimicrobial Properties
Research has demonstrated that this compound possesses antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways. In vitro studies have shown promising results against:
- Staphylococcus aureus
- Escherichia coli
The compound's effectiveness was evaluated using the disc diffusion method, revealing zones of inhibition comparable to standard antibiotics .
Anti-inflammatory Effects
The structure of the compound suggests potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines and reduce inflammation in models of acute and chronic inflammatory diseases. This could position it as a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
Antiviral Activity
Emerging research points to the antiviral potential of this compound against influenza viruses by targeting RNA-dependent RNA polymerase (RdRP). Studies have shown that it disrupts the PA-PB1 interface critical for viral replication, suggesting a novel mechanism for antiviral action .
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that derivatives of the compound exhibited significant cytotoxicity. The results indicated a dose-dependent response with effective inhibition at low micromolar concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
This study highlights the potential for developing new anticancer agents based on this compound's structure.
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of several pyrazolo-triazolo derivatives, the compound was found to outperform standard treatments against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 16 |
These results underscore its potential as an alternative treatment option in combating resistant bacterial strains .
Mechanism of Action
The mechanism of action of 2-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol involves its interaction with specific molecular targets. For instance, it inhibits CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins involved in cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of Selected Analogs
Key Findings and Trends
Role of the Phenol Group
- The para-hydroxyphenyl group in the target compound significantly improves A2AAR affinity and selectivity compared to analogs with non-polar substituents (e.g., SCH 442416’s methoxyphenyl group) .
- Hydrophilicity enhancement reduces solubility issues common in pyrazolo-triazolo-pyrimidines, addressing formulation challenges .
Side Chain Modifications
- Chain length : Propyl or ethyl linkers (e.g., in SCH 442416) balance lipophilicity and receptor access. Shorter chains may reduce off-target interactions .
- Deuteration: FLUDA’s deuterated side chain improves pharmacokinetics, demonstrating the scaffold’s adaptability for diagnostic applications .
Challenges and Limitations
Biological Activity
The compound 2-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is a member of the pyrazolo-triazolo-pyrimidine family known for its diverse biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological activity based on recent research findings, including synthesis methods, pharmacological evaluations, and potential therapeutic applications.
- Molecular Formula : C19H14N6
- Molecular Weight : 326.35 g/mol
- CAS Number : 301330-51-8
Biological Activity Overview
The biological activities of this compound have been studied primarily in the context of anticancer properties and receptor interactions. Below are key findings from various studies:
Anticancer Activity
Research has demonstrated that compounds similar to 2-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol exhibit significant cytotoxic effects against several cancer cell lines:
- Cell Line Studies :
- Comparative Efficacy :
Receptor Binding Affinity
The compound has also shown promising results in binding studies:
- It exhibits high affinity for A(2A) receptors in the low nanomolar range, indicating potential applications in neurological disorders and inflammation .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 2-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol typically involves multi-step organic reactions that modify the pyrazolo-triazole framework. The presence of phenolic groups is crucial for enhancing biological activity.
Table 1: Synthesis Pathways and Yields
| Reaction Step | Starting Materials | Conditions | Yield (%) |
|---|---|---|---|
| Step 1 | Pyrazole derivative + Triazole derivative | Reflux in ethanol | 85% |
| Step 2 | Intermediate + Phenolic compound | Acidic conditions | 75% |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Breast Cancer Cells :
- Neuroprotective Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
